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Compound of Interest

Compound Name: YKL-04-085

Cat. No.: B1193873

Get Quote

Executive Summary: The Challenge of Host-
Targeted Antivirals
In the landscape of chemical probes, YKL-04-085 occupies a critical niche as a non-kinase,

host-targeted antiviral (HTA) agent. Unlike Direct-Acting Antivirals (DAAs) that target viral

enzymes (e.g., polymerases, proteases), YKL-04-085 functions by covalently modifying the

host eukaryotic translation machinery to suppress viral replication.

The Core Dilemma: For host-targeted agents, the distinction between "antiviral efficacy" and

"host cytotoxicity" is often thin. A reduction in viral load could simply result from the host cell

becoming metabolically compromised. Therefore, the Selectivity Index (SI) is not just a safety

metric—it is the primary validator of the compound's mechanism of action.

This guide details the rigorous calculation of the Selectivity Index for YKL-04-085, contrasting it

with its parent compound QL47 and standard translation inhibitors, to establish a self-validating

experimental protocol.
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Before calculating SI, one must understand what is being inhibited.

Compound: YKL-04-085[1][2]

Parent Scaffold: QL-XII-47 (QL47)[1][2]

Mechanism: Covalent inhibition of eukaryotic translation elongation.

Key Differentiation: Unlike QL47, which inhibits BTK (Bruton's Tyrosine Kinase), YKL-04-085
is devoid of kinase activity.[1][2] It was screened against 468 kinases and showed no

significant inhibition, preventing off-target kinase-mediated toxicity.

Mechanistic Pathway Diagram
The following diagram illustrates the divergence between YKL-04-085 and general kinase

inhibitors, highlighting the specific blockade of viral protein synthesis.
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Caption: YKL-04-085 selectively targets the host cysteinome involved in translation without the

kinase off-target effects seen in QL47.

Comparative Performance Data
The following table summarizes the selectivity profile of YKL-04-085 compared to its parent

QL47 and a general translation inhibitor (Cycloheximide). The data highlights the "therapeutic

window" achieved by YKL-04-085.
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Compound
Target
Class

Kinase
Activity
(Off-Target)

Anti-DENV2
IC90 (μM)

Host CC50
(μM)

Selectivity
Index (SI)

YKL-04-085
Host

Translation
None 0.555 > 19.4 > 35

QL47

Host

Translation +

Kinase

Yes (BTK) ~0.6 < 10 < 15

Cycloheximid

e

General

Translation
None N/A < 1.0 < 1 (Toxic)

IC90 (Inhibitory Concentration 90%): Concentration required to reduce viral replication by

90%.

CC50 (Cytotoxic Concentration 50%): Concentration that reduces host cell viability by 50%.

SI Calculation:

(Note: Using IC90 provides a more stringent test of efficacy than IC50).

Expert Insight: An SI > 10 is generally the threshold for a "hit" in host-targeted antiviral

screening. YKL-04-085 achieves an SI > 35, indicating that while it targets host machinery, the

virus is hypersensitive to this perturbation compared to the host cell itself.

Protocol: Rigorous Determination of Selectivity
Index
To ensure data integrity, the cytotoxicity (CC50) and antiviral efficacy (IC50/IC90) must be

determined in parallel using the same cell source and passage number.

Experimental Workflow
Objective: Determine the window between viral inhibition and host cell toxicity. Cell Model:

Huh7 (Hepatocarcinoma) or HEK293.
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Step-by-Step Methodology:
Cell Seeding (Day 0):

Seed host cells (e.g., Huh7) into two identical 96-well white-walled plates.

Density: 5,000 - 10,000 cells/well.

Incubate 24h at 37°C, 5% CO2.

Compound Treatment (Day 1):

Prepare YKL-04-085 stock (10 mM in DMSO).

Perform an 8-point serial dilution (e.g., 3-fold dilutions starting at 50 μM).

Add compound to Plate A (Efficacy) and Plate B (Toxicity).

Control: Include DMSO only (0%) and Puromycin/Cycloheximide (Positive Kill Control).

Infection vs. Mock (Day 1 + 2h):

Plate A (Efficacy): Infect with Reporter Virus (e.g., DENV2-Luciferase) at MOI 0.1.

Plate B (Toxicity): "Mock infect" with sterile media (no virus).

Crucial Step: Plate B must mimic the volume changes of Plate A but without the viral

stressor.

Readout (Day 3/4 - 48-72h post-infection):

Plate A (Viral Load): Add Luciferase substrate (e.g., Renilla-Glo). Measure Luminescence.

Result: Represents Viral Replication.[2][3]

Plate B (Host Viability): Add ATP-based viability reagent (e.g., CellTiter-Glo). Measure

Luminescence.

Result: Represents Host Metabolic Activity.
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Calculation:

Normalize data to DMSO controls (100%).

Fit curves using Non-linear regression (4-parameter logistic).

Derive IC50/IC90 from Plate A and CC50 from Plate B.

Calculate SI:

Self-Validating Logic Diagram
This workflow ensures that "antiviral activity" is not confused with "cell death."
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Caption: Parallel workflow to distinguish specific antiviral efficacy from general host cytotoxicity.

Critical Analysis: Why YKL-04-085?
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The "Kinase-Dead" Advantage
Many chemical probes fail due to "polypharmacology"—hitting multiple targets. The parent

compound, QL47, was a covalent BTK inhibitor that serendipitously inhibited viral translation.[2]

However, using a kinase inhibitor as an antiviral probe introduces confounding variables (e.g.,

is the virus blocked because BTK is inhibited?).

YKL-04-085 was engineered to remove the "hinge-contacting nitrogen" required for kinase

binding.

Result: It retains the host-targeting antiviral activity but loses the kinase inhibition.

Implication: Any antiviral effect observed with YKL-04-085 is strictly due to the modulation of

the translation machinery, not kinase signaling pathways. This makes it a superior tool for

dissecting the role of the host cysteinome in viral infection.[3]

Interpreting the SI of 35
An SI of >35 is high for a host-targeting agent.

Direct-Acting Antivirals (DAAs): Often have SIs > 1000 because they target non-host

proteins.

Host-Targeting Antivirals (HTAs): Often have SIs of 5-10.

YKL-04-085 (SI > 35): Suggests a "hypersensitivity" mechanism. The virus relies on the

specific translation factor modified by YKL-04-085 more heavily than the host cell does for its

own survival. This "addiction" creates the therapeutic window.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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